Lamivudine Acid as the Sole Quantifiable Circulating Metabolite: Metabolic Fate vs. Lamivudine and Triphosphate Anabolite
Lamivudine Acid (trans-sulfoxide) is the only known metabolite of lamivudine in humans, accounting for approximately 5% of an administered oral dose recovered in urine [1]. In contrast, the parent drug lamivudine is predominantly excreted unchanged (up to 95% of the dose) [1]. The active intracellular metabolite, lamivudine triphosphate, is not detectable in plasma or urine. This distinction is crucial: procurement of Lamivudine Acid is essential for quantifying the specific metabolic fate of lamivudine, which is not possible with the parent drug or any other NRTI metabolite.
| Evidence Dimension | Urinary Excretion of Oral Dose (%) |
|---|---|
| Target Compound Data | Approximately 5% |
| Comparator Or Baseline | Lamivudine (parent drug): Approximately 70-95% excreted unchanged in urine. |
| Quantified Difference | Lamivudine Acid accounts for a minor (5%) fraction, while parent drug is the major excretory product (≥70%). |
| Conditions | In vivo human pharmacokinetic studies after oral administration of lamivudine. |
Why This Matters
This quantitative data establishes Lamivudine Acid as the definitive probe for tracking lamivudine's minor metabolic pathway, a requirement for drug-drug interaction studies and renal impairment investigations where this metabolite accumulates [2].
- [1] Product Information EPIVIR (lamivudine) Tablets and Oral Solution. GlaxoSmithKline. 2003. View Source
- [2] Pakes GE, et al. Lamivudine. In: xPharm: The Comprehensive Pharmacology Reference. 2007. View Source
